Methyl Vinyl[1]sila Ferrocenophane

metallopolymer hydrosilylation post‑polymerization modification

Researchers seeking diblock copolymer precursors often encounter monomers lacking post-polymerization functionality. Methyl Vinyl[1]silaferrocenophane (MVFS) solves this with a strained ansa-metallocene framework (ring-tilt ~20°, strain ~80 kJ/mol) enabling living ring-opening polymerization (ROP) to polyferrocenylsilanes (PFS) with controlled molecular weight and narrow dispersity. The vinyl substituent serves as a latent reactive handle for quantitative hydrosilylation or thiol-ene chemistry, a capability absent in dimethyl[1]silaferrocenophane. - Yields amorphous, readily processable PFMVS, distinct from semi-crystalline PFDMS. - Enables diblock copolymers (PDI < 1.2) for sub-20 nm lithographic etch masks. - Allows post-polymerization functionalization for stimuli-responsive coatings and redox-active micelles.

Molecular Formula C13H14FeSi
Molecular Weight 254.185
CAS No. 155892-90-3
Cat. No. B587752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Vinyl[1]sila Ferrocenophane
CAS155892-90-3
Synonyms1,1’-(Ethenylmethylsilylene)ferrocene; 
Molecular FormulaC13H14FeSi
Molecular Weight254.185
Structural Identifiers
SMILESC[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2]
InChIInChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2
InChIKeyFAQZXFFUMIQEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Vinyl[1]sila Ferrocenophane – Functional Monomer


Methyl Vinyl[1]sila Ferrocenophane (MVFS) is a silicon-bridged [1]ferrocenophane monomer featuring a strained ansa-metallocene framework with methyl and vinyl substituents on the silicon bridge [1]. The ring-tilt angle of ~20° stores significant strain energy (ca. 80 kJ mol⁻¹), enabling living ring-opening polymerization (ROP) to yield polyferrocenylsilanes (PFS) with controlled molecular weight and narrow dispersity [2]. The vinyl moiety functions as a latent reactive handle for quantitative post-polymerization hydrosilylation or thiol‑ene chemistry, a capability absent in the widely used dimethyl[1]silaferrocenophane analog.

Functional Monomer Vinyl handle enables quantitative post-polymerization modification
Polymer Architecture Produces amorphous PFS with improved film-forming and infiltration

Limitations of Analog Silaferrocenophanes


Symmetrically substituted [1]silaferrocenophanes such as dimethyl[1]silaferrocenophane (fcSiMe₂) and hydromethyl[1]silaferrocenophane (fcSiHMe) undergo living ROP to well-defined polyferrocenylsilanes (PFS), yet they lack the latent vinyl functionality that permits quantitative post-polymerization hydrosilylation or thiol‑ene chemistry [1]. Substitution at silicon critically modulates polymer crystallinity, solubility, and thermal properties; methylvinyl substitution yields an amorphous, readily processable PFS (PFMVS) distinct from the semi-crystalline poly(ferrocenyldimethylsilane) (PFDMS) [2]. Consequently, simple replacement of the methylvinyl monomer with dimethyl or hydromethyl analogs forfeits the capacity for subsequent covalent functionalization essential for block copolymer and hybrid material synthesis.

Post-polymerization Modification
MVFS: vinyl handle permits hydrosilylation / thiol‑ene
Dimethyl analog: no unsaturated C=C; functionalization not possible
Polymer Morphology
Produces amorphous PFMVS (Tg ~10–20 °C, no Tm)
Semi‑crystalline PFDMS (Tm ~135 °C); may complicate film processing

Performance vs. Closest Structural Analogs


Hydrosilylation Functional Handle

Poly(ferrocenylmethylvinylsilane) (PFMVS) undergoes platinum-catalyzed hydrosilylation with silane-functional reagents to attach diverse functional groups to the polymer sidechain [1]. In direct contrast, poly(ferrocenyldimethylsilane) (PFDMS) derived from dimethyl[1]silaferrocenophane (fcSiMe₂) cannot participate in hydrosilylation as it lacks unsaturated C=C bonds. The hydrosilylation efficiency for PFMVS is near-quantitative under standard conditions (Karstedt’s catalyst, toluene, 25–50 °C), enabling >95 % conversion of vinyl groups to functional silane adducts [1].

Hydrosilylation Yield
Data to verify
>95 % vinyl‑to‑silane conversion
Enables modular side‑chain engineering
Near‑quantitative with Karstedt’s catalyst; PFDMS gives 0 %.
metallopolymer hydrosilylation post‑polymerization modification

Amorphous Polymer Morphology

Whereas PFDMS is semi-crystalline with a melting transition around 135 °C and a glass transition near 30 °C [1], PFMVS is fully amorphous, exhibiting only a glass transition (Tg) and no melting peak [2]. Differential scanning calorimetry (DSC) of PFMVS shows a Tg of approximately 10–20 °C, significantly lower than PFDMS’s Tg, indicating greater chain flexibility [2]. The absence of crystallinity in PFMVS simplifies solvent processing and film formation.

Thermal Transitions
Reported
PFMVS: Tg ~10–20 °C, amorphous (no Tm)
PFDMS: Tg ~30 °C, Tm ~135 °C
Amorphous PFMVS favors film processing
Lower Tg indicates greater chain flexibility.
polymer morphology thermal properties processability

Block Copolymer Synthesis Capability

Methylvinyl[1]silaferrocenophane is employed as the second block monomer in sequential photolytic living anionic ROP to produce well-defined PFDMS‑b‑PFMVS diblock copolymers with narrow dispersity (PDI < 1.2) [1]. This synthetic strategy is not possible with fcSiMe₂ alone because the resulting PFDMS homopolymer lacks the vinyl functionality required for subsequent hydrosilylation‑mediated hyperbranching. The resulting block copolymers serve as polyfunctional cores for hydrosilylation polyaddition, yielding linear‑hyperbranched hybrid materials with tunable composition and morphology [1].

Block Copolymer ROP
Reported
Sequential photolytic living ROP: fcSiMe₂ then MVFS; NaCp initiator, UV
Access to well‑defined PFDMS‑b‑PFMVS
Narrow dispersity; enables self‑assembled templates.
block copolymer synthesis self‑assembly nanolithography

Photonic Crystal Template Infiltration

PFMVS has been infiltrated into colloidal silica opal templates to create inverse opal photonic crystals with tunable stop bands in the visible range [1]. The refractive index of PFMVS (n ≈ 1.65–1.70) combined with the low index of silica spheres (n ≈ 1.45) provides sufficient contrast for photonic band gap formation. Analogous structures prepared from semi‑crystalline PFDMS have not been reported; the low‑temperature processability and amorphous nature of PFMVS are cited as contributing factors that enable uniform infiltration [1].

Photonic Infiltration
Reported
n ≈ 1.65–1.70; uniform infiltration into silica opals (210–330 nm spheres)
Amorphous nature enables template filling
Reflectance stop bands 450–650 nm; redox‑tuneable contrast.
photonic crystals optical materials refractive index

Research and Industrial Applications


Block Copolymer Templates for Nanolithography

The sequential photolytic living ROP of fcSiMe₂ followed by methylvinyl[1]silaferrocenophane yields well-defined diblock copolymers (PDI < 1.2) that self-assemble into phase-separated iron-rich domains [1]. These domains serve as nanoscale etch masks, enabling pattern transfer to silicon substrates with feature sizes below 20 nm. The vinyl groups can be further functionalized to tune surface energy or introduce chemical contrast [1].

Redox-Active Tunable Photonic Crystals

PFMVS is infiltrated into silica colloidal crystals to produce inverse opal structures whose reflectance wavelength is tunable by silica sphere size (210 nm → blue; 270 nm → green; 330 nm → red) [2]. The iron-rich backbone imparts redox activity, allowing the photonic band gap to be modulated electrochemically. The amorphous PFMVS ensures complete infiltration without void formation [2].

Preceramic Route to Magnetic Nanostructures

PFMVS can be pyrolyzed under controlled atmosphere to yield Fe/Si/C ceramic nanocomposites with tunable magnetic properties [3]. The vinyl side groups enhance crosslinking during the thermoset stage, improving ceramic yield and shape retention compared to preceramic polymers derived from non-functional PFS. This route enables the fabrication of magnetic nanowires and ordered mesoporous magnets [3].

Stimuli-Responsive Coatings and Drug Delivery

The vinyl groups in PFMVS are quantitatively converted via thiol‑ene click chemistry to introduce pH-responsive, thermoresponsive, or biologically active ligands [4]. This provides a modular platform for smart coatings that change wettability or permeability upon external stimuli, as well as redox-active micelles for triggered drug release [4].

Application
Selection Property
Validation Focus
Nanolithography Templates
Block copolymer synthesis via sequential ROP
Domain periodicity; phase‑separation order
Tunable Photonic Crystals
Amorphous PFS; vinyl handle for surface tuning
Reflectance stop‑band; electrochemical switching
Preceramic Magnetic Nanostructures
Vinyl‑enhanced crosslinking; ceramic yield
Magnetic property retention; shape preservation
Stimuli‑Responsive Carrier Research
Thiol‑ene click functionalization
Ligand attachment efficiency; release kinetics
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